

On-Target Engagement of UC-857993: A Comparative Guide

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This guide provides a comprehensive comparison of the on-target engagement of **UC-857993**, a selective SOS1-Ras inhibitor, with other relevant inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Comparative Analysis of On-Target Engagement

The following tables summarize the quantitative data for **UC-857993** and its alternatives, focusing on their direct binding to their targets and their functional impact on the signaling pathway.

Table 1: Biochemical On-Target Engagement



Compound	Target	Assay	Affinity (Kd)	IC50	Reference
UC-857993	His6- SOS1cat	Microscale Thermophore sis (MST)	14.7 μΜ	-	[1]
BI-3406	SOS1	SOS1::KRAS Interaction Assay	-	6 nM	[2]
BAY-293	SOS1	KRAS-SOS1 Interaction Assay	-	21 nM	[3]

Table 2: Cellular On-Target Engagement and Downstream Effects

Compound	Cell Line	Assay	Effect	Concentrati on	Reference
UC-857993	NIH/3T3	GST-Raf1 Pull-down & Western Blot	Dose- dependent inhibition of Ras and p- ERK activation	60 μΜ, 80 μΜ	[1]
BI-3406	-	-	Potently reduces the formation of GTP-loaded KRAS and inhibits MAPK pathway signaling	-	[2]
BAY-293	K-562	Western Blot	Efficiently inhibited p-ERK levels	-	[3]



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microscale Thermophoresis (MST) for UC-857993

This protocol describes the direct binding analysis of **UC-857993** to its target, the catalytic domain of SOS1 (His6-SOS1cat).

- Protein Labeling: Purified His6-SOS1cat is fluorescently labeled according to the manufacturer's protocol for the Monolith NT.115 instrument.
- Sample Preparation: A series of dilutions of UC-857993 is prepared in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20). The concentration of the labeled His6-SOS1cat is kept constant.
- MST Measurement: The samples are loaded into standard treated capillaries, and the MST measurement is performed using a Monolith NT.115 instrument.
- Data Analysis: The change in fluorescence due to thermophoresis is plotted against the logarithm of the UC-857993 concentration. The dissociation constant (Kd) is determined by fitting the data to the law of mass action.

BODIPY-FL-GDP Dissociation Exchange Assay

This assay measures the ability of **UC-857993** to inhibit the SOS1-mediated nucleotide exchange on H-Ras.

- · Reagents:
 - His6-SOS1cat
 - His6-H-Ras
 - BODIPY-FL-GDP
 - GTP
 - Assay Buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)



Procedure:

- His6-H-Ras is pre-loaded with BODIPY-FL-GDP in the absence of nucleotide.
- UC-857993 at various concentrations is incubated with His6-SOS1cat.
- The nucleotide exchange reaction is initiated by adding the UC-857993/SOS1cat mixture and a saturating concentration of GTP to the BODIPY-FL-GDP-loaded H-Ras.
- The decrease in fluorescence, as BODIPY-FL-GDP is displaced by GTP, is monitored over time using a fluorescence plate reader.
- Data Analysis: The initial rates of the reaction are plotted against the inhibitor concentration to determine the IC50 value.

GST-Raf1 Pull-Down Assay for Ras Activation

This cellular assay is used to determine the levels of active, GTP-bound Ras in cells treated with **UC-857993**.

- Cell Culture and Treatment: NIH/3T3 cells are serum-starved and then pre-treated with different concentrations of UC-857993 for 2 hours. Subsequently, cells are stimulated with 50 ng/ml EGF for 5 minutes.
- Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Pull-Down: Cell lysates are incubated with GST-tagged Raf1-RBD (Ras Binding Domain) beads, which specifically bind to GTP-bound Ras.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are eluted with SDS-PAGE sample buffer.
- Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a pan-Ras antibody to detect the amount of activated Ras.

Western Blotting for Downstream Signaling



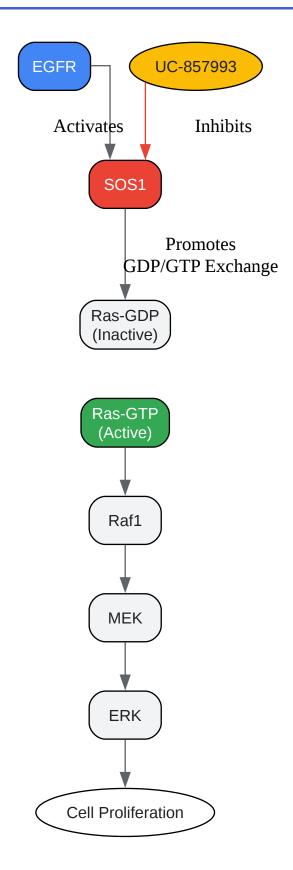
This protocol is used to assess the effect of **UC-857993** on the phosphorylation of downstream signaling proteins like ERK.

- Sample Preparation: NIH/3T3 cells are treated as described in the GST-Raf1 pull-down assay. Whole-cell lysates are prepared.
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows.

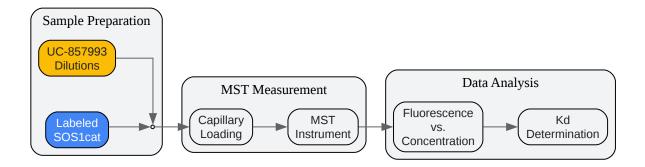




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Caption: EGFR-SOS1-Ras-MAPK signaling pathway and the inhibitory action of UC-857993.

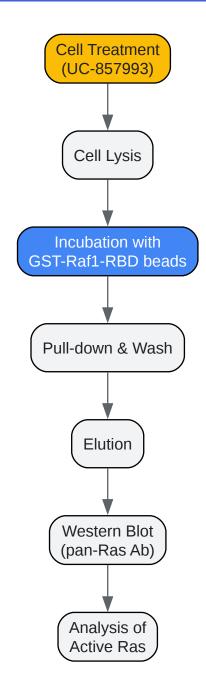




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Caption: Workflow for Microscale Thermophoresis (MST) to determine binding affinity.





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